![molecular formula C22H15ClN4O2S2 B3400975 3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040670-77-6](/img/structure/B3400975.png)
3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
The compound is a thieno[3,2-d]pyrimidin-4(3H)-one derivative, which is a class of compounds known for their diverse biological activities . It has a benzyl group attached at the 3-position, a 4-chlorophenyl group attached via an oxadiazole ring, and a sulfur atom linking the oxadiazole and thieno[3,2-d]pyrimidin-4(3H)-one moieties.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which our compound belongs, have been found to exhibit various types of pharmacological activity . They have been used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .
Mode of Action
It’s known that thieno[2,3-d]pyrimidines interact with their targets to exert their effects . The specific interactions would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Thieno[2,3-d]pyrimidines have been found to have antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities . This suggests that they may interact with a variety of biochemical pathways to exert these effects.
Result of Action
Some thieno[2,3-d]pyrimidin-4(3h)-ones have been found to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra . This suggests that they may have a bactericidal or bacteriostatic effect, depending on the concentration and exposure time.
properties
IUPAC Name |
3-benzyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O2S2/c23-16-8-6-15(7-9-16)20-25-18(29-26-20)13-31-22-24-17-10-11-30-19(17)21(28)27(22)12-14-4-2-1-3-5-14/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEAWQCMFXSDTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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